4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol
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Overview
Description
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol is a compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline moiety fused with a pyrrolidine ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired tetrahydroisoquinoline derivative . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler analog that lacks the pyrrolidine ring but shares the tetrahydroisoquinoline core.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a benzyl group attached to the nitrogen atom, known for its antineuroinflammatory properties.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another analog with a phenyl group at the 2-position, exhibiting different biological activities.
The uniqueness of this compound lies in its fused pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C13H18N2O/c16-13-8-14-7-12(13)15-6-5-10-3-1-2-4-11(10)9-15/h1-4,12-14,16H,5-9H2 |
InChI Key |
YOMLWJZQKDDDDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CNCC3O |
Origin of Product |
United States |
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